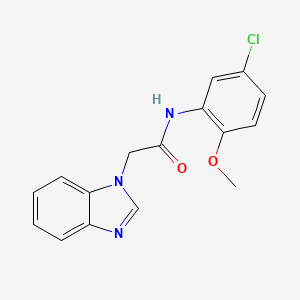
3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazolinone derivative that exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to modulate various cellular processes, including cell cycle progression, DNA damage response, and cell signaling pathways. It has also been shown to inhibit the activity of enzymes involved in inflammation and microbial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its versatility. The compound can be easily synthesized and purified, making it suitable for a wide range of experimental applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of the compound to gain a better understanding of its therapeutic potential. Another direction is to explore the use of the compound in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its yield and purity.
Synthesemethoden
The synthesis of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the reaction of 2-phenylacetaldehyde with 2-aminobenzoic acid to produce 2-(2-phenylvinyl)quinazolin-4(3H)-one. This intermediate is then reacted with iodine and potassium iodide in the presence of sodium hydroxide to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone have been extensively studied in scientific research. The compound has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory and anti-microbial properties. The compound has been tested in animal models for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)-6-iodo-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c19-14-7-8-16-15(12-14)18(23)21(10-11-22)17(20-16)9-6-13-4-2-1-3-5-13/h1-9,12,22H,10-11H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGLZTVNLSGVKG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine](/img/structure/B5308709.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-propylpiperazine](/img/structure/B5308729.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)
![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5308752.png)


![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)
![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)